molecular formula C22H28N4O2 B5328568 2-(1-benzyl-3-oxo-2-piperazinyl)-N-isopropyl-N-(3-pyridinylmethyl)acetamide

2-(1-benzyl-3-oxo-2-piperazinyl)-N-isopropyl-N-(3-pyridinylmethyl)acetamide

Cat. No. B5328568
M. Wt: 380.5 g/mol
InChI Key: HKPDTJRNLUFBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzyl-3-oxo-2-piperazinyl)-N-isopropyl-N-(3-pyridinylmethyl)acetamide, commonly known as BIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPA belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

BIPA has been extensively studied for its potential therapeutic applications in different areas of medicine, including cancer, inflammation, and neurological disorders. Studies have shown that BIPA has potent anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. BIPA has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, BIPA has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of BIPA is not fully understood, but studies have suggested that it exerts its pharmacological effects by modulating different signaling pathways. BIPA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Moreover, BIPA has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism.
Biochemical and Physiological Effects:
BIPA has been found to have several biochemical and physiological effects in different cell types and animal models. Studies have shown that BIPA can induce cell cycle arrest and apoptosis in cancer cells by modulating different signaling pathways. Moreover, BIPA has been found to suppress the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. BIPA has also been shown to improve cognitive function and reduce brain inflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BIPA has several advantages for scientific research, including its high purity and yield, and its potent pharmacological effects. BIPA can be easily synthesized using a multi-step process, making it suitable for large-scale production. Moreover, BIPA has been extensively studied for its potential therapeutic applications, making it an attractive target for drug development. However, BIPA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and pharmacological properties.

Future Directions

There are several future directions for the scientific research on BIPA. One potential direction is to investigate its potential therapeutic applications in other areas of medicine, including cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to fully understand the mechanism of action of BIPA and its pharmacological properties. Additionally, the development of new BIPA derivatives with improved pharmacological properties could be an exciting avenue for drug development. Finally, the potential toxicity of BIPA needs to be further investigated to ensure its safety for human use.
Conclusion:
In conclusion, BIPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPA has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective effects. The mechanism of action of BIPA is not fully understood, but studies have suggested that it exerts its pharmacological effects by modulating different signaling pathways. BIPA has several advantages for scientific research, including its high purity and yield, and its potent pharmacological effects. However, further studies are needed to fully understand the mechanism of action and pharmacological properties of BIPA.

Synthesis Methods

BIPA can be synthesized using a multi-step process involving the reaction of different chemical reagents. The first step involves the reaction of 2-(1-benzyl-3-oxo-2-piperazinyl) acetic acid with isopropylamine, followed by the reaction with 3-pyridinemethanol to obtain the final product, BIPA. The synthesis of BIPA has been optimized to yield high purity and yield, making it suitable for scientific research applications.

properties

IUPAC Name

2-(1-benzyl-3-oxopiperazin-2-yl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-17(2)26(16-19-9-6-10-23-14-19)21(27)13-20-22(28)24-11-12-25(20)15-18-7-4-3-5-8-18/h3-10,14,17,20H,11-13,15-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPDTJRNLUFBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN=CC=C1)C(=O)CC2C(=O)NCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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